(2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone
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Overview
Description
(2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone is an organic compound with the molecular formula C12H12BrIN It is a derivative of phenylmethanone, where the phenyl ring is substituted with bromine and iodine atoms at the 2 and 5 positions, respectively, and a piperidin-1-yl group at the methanone position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone typically involves the following steps:
Bromination and Iodination: The phenyl ring is first brominated and iodinated at the 2 and 5 positions, respectively. This can be achieved using bromine and iodine reagents under controlled conditions.
Formation of Piperidin-1-yl Methanone: The brominated and iodinated phenyl compound is then reacted with piperidine in the presence of a suitable catalyst to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the availability of high-purity bromine, iodine, and piperidine.
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Substituted phenylmethanone derivatives.
Oxidation: Oxidized phenylmethanone derivatives.
Reduction: Reduced phenylmethanone derivatives.
Scientific Research Applications
(2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-5-fluoro-4-iodophenyl)(piperidin-1-yl)methanone
- (3-Bromo-5-fluoro-2-iodophenyl)(piperidin-1-yl)methanone
Uniqueness
(2-Bromo-5-iodophenyl)(piperidin-1-yl)methanone is unique due to its specific substitution pattern on the phenyl ring and the presence of the piperidin-1-yl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
(2-bromo-5-iodophenyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrINO/c13-11-5-4-9(14)8-10(11)12(16)15-6-2-1-3-7-15/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STENYEWOQKCWCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=C(C=CC(=C2)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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